TRICHOTOXINA

Catalog No.
S1826668
CAS No.
12766-33-5
M.F
C10H12N4
M. Wt
0
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TRICHOTOXINA

CAS Number

12766-33-5

Product Name

TRICHOTOXINA

Molecular Formula

C10H12N4

Molecular Weight

0

Synonyms

TRICHOTOXINA

Trichotoxina, commonly referred to as trichotoxin, is a group of bioactive compounds primarily produced by certain species of the fungus Trichoderma. These compounds are characterized as linear peptides, typically ranging from 5 to 20 amino acids in length, and are known for their unique structural features, including the presence of α-amino isobutyric acid. Trichotoxins play a significant role in the biocontrol of plant pathogens, acting as antifungal agents and contributing to the ecological fitness of Trichoderma species in their natural habitats .

That can modify its structure and enhance its biological activity. Key reactions include:

  • Oxidation: This can lead to the formation of reactive intermediates that may enhance its antifungal properties.
  • Reduction: Reductive processes can alter functional groups, potentially affecting the compound's reactivity.
  • Substitution: Introducing different functional groups can modify biological interactions and improve efficacy against specific pathogens .

Trichotoxina exhibits several biological activities, particularly in its role as a biocontrol agent. It has been shown to:

  • Inhibit the growth of various fungal pathogens, making it valuable in agricultural settings.
  • Induce plant defense mechanisms, enhancing resistance against infections.
  • Exhibit cytotoxic effects against certain cell lines, which may be leveraged for therapeutic applications .

The specific mechanisms of action include membrane disruption and modulation of ion channels in target cells, leading to cell death or growth inhibition .

The synthesis of trichotoxina involves non-ribosomal peptide synthesis pathways typical of many fungal secondary metabolites. Key methods include:

  • Fermentation: Cultivating Trichoderma species under controlled conditions to maximize trichotoxin production.
  • Chemical Synthesis: Employing solid-phase peptide synthesis techniques to create trichotoxin analogs for research purposes.
  • Biotechnological Approaches: Genetic engineering of Trichoderma strains to enhance yield and modify the biosynthetic pathways for improved trichotoxin variants .

Trichotoxina has several practical applications:

  • Agriculture: Used as a biofungicide to protect crops from fungal diseases.
  • Pharmaceuticals: Potential use in developing new antimicrobial agents due to its cytotoxic properties.
  • Research: Utilized in studies investigating plant-fungal interactions and the mechanisms of antifungal activity .

Research into the interactions between trichotoxina and various biological systems has revealed insights into its mode of action:

  • Studies have demonstrated that trichotoxins can affect ion conductance in lipid membranes, indicating a mechanism that disrupts cellular integrity.
  • Interaction with specific receptors on fungal cells has been observed, leading to targeted antifungal effects .
  • The ability of trichotoxins to induce plant defense responses highlights their role in enhancing plant resilience against pathogens .

Several compounds share structural or functional similarities with trichotoxina. Here are some notable examples:

Compound NameStructure TypeBiological ActivityUnique Features
PeptaibolsLinear peptidesAntifungal and antibacterialRich in α-amino isobutyric acid
GliotoxinNon-ribosomal peptideAntifungalKnown for immunosuppressive properties
BeauvericinCyclic peptideAntifungalExhibits insecticidal activity
Fusarium mycotoxins (e.g., Zearalenone)MycotoxinsHormonal disruptionPotent endocrine disruptors

Uniqueness: Trichotoxina's distinct composition and structural characteristics contribute to its unique reactivity and biological interactions compared to these similar compounds. Its specific action against fungal pathogens while promoting plant health sets it apart in both ecological and agricultural contexts .

Trichotoxina represents a family of 18-residue peptaibol antibiotics that exhibit significant structural diversity through sequence microheterogeneity [1] [4]. The general sequence framework follows the pattern Acetyl-Alpha-aminoisobutyric acid-Glycine-Alpha-aminoisobutyric acid-Leucine-Alpha-aminoisobutyric acid-Glutamine-Alpha-aminoisobutyric acid-Alpha-aminoisobutyric acid-Alpha-aminoisobutyric acid-Alanine-Alanine-Alpha-aminoisobutyric acid-Proline-Leucine-Alpha-aminoisobutyric acid-Alpha-aminoisobutyric acid-Glutamine-Valinol [28]. The trichotoxins are produced by the fungus Trichoderma viride strain NRRL 5242 and belong to subfamily 1 of the peptaibol family [1] [34].

The trichotoxin family comprises two major subgroups: trichotoxin A50 and trichotoxin A40, which differ primarily in the presence of glutamine versus glutamic acid residues at specific positions [1]. Trichotoxin A50 variants contain two glutamine residues, one at position 6 and another at position 17 [1]. In contrast, trichotoxin A40 variants have one glutamine residue replaced by glutamic acid, with the glutamic acid positioned at either position 6 or position 17 depending on the specific variant [1].

Recent sequence analysis has revealed multiple trichotoxin variants produced by different Trichoderma species, demonstrating the microheterogeneous nature of these peptides [28]. The identified variants include:

Trichotoxin VariantMolecular Weight (m/z)Position 9Position 11Position 16Position 17
Trichotoxin T5D21676AlanineAlanineAlpha-aminoisobutyric acidGlutamic acid
Trichotoxin 16901691AlanineAlanineValine/IsovalineGlutamic acid
Trichotoxin 1703A1704Alpha-aminoisobutyric acidAlanineValine/IsovalineGlutamine
Trichotoxin A-401705Alpha-aminoisobutyric acidAlpha-aminoisobutyric acidAlpha-aminoisobutyric acidGlutamic acid
Trichotoxin A-50G1726Alpha-aminoisobutyric acidAlanineValine/IsovalineGlutamine

The molecular formula for trichotoxin A50E has been determined as C78H136N20O21 with a molecular weight of 1690.036 Daltons [4]. The peptide contains an acetylated amino-terminus and a valinol residue at the carboxy-terminus, which are characteristic features of peptaibol antibiotics [1] [28].

Stereochemical Configuration and Chiral Centers

The stereochemical analysis of trichotoxina reveals a complex arrangement of chiral centers that significantly influence the peptide's three-dimensional structure and biological activity [1] [8]. The crystal structure determination at 0.9 Angstrom resolution has provided detailed insights into the stereochemical configuration of trichotoxin A50E [1].

The peptide adopts an entirely alpha-helical conformation, which distinguishes it from other peptaibol family members that typically contain mixed alpha-helix and 310-helix regions [1]. The helical structure exhibits a central bend of 8-10 degrees located between residues 10-13, creating an amphipathic helix with distinct polar and hydrophobic faces [1].

Examination of the backbone geometry reveals specific stereochemical constraints imposed by the alpha-aminoisobutyric acid residues [1] [11]. The phi and psi angles for these residues are constrained to approximately -60 ± 20 degrees and -30 ± 20 degrees respectively, which are characteristic of right-handed helical conformations [11]. The presence of two geminal methyl groups at the alpha carbon of alpha-aminoisobutyric acid residues creates steric hindrance that restricts conformational flexibility and promotes helical stability [11].

The crystal structure analysis has identified specific geometric deviations from ideal helical parameters, particularly in residues 10-12, where the phi-psi angles approach those typical of 310-helix conformations despite maintaining alpha-helical hydrogen bonding patterns [1]. The phi angle for alanine at position 11 (-86 degrees) significantly deviates from the expected -49 degrees, causing the carbonyl oxygen of alanine 10 to protrude toward the polar face of the helix [1].

Planarity analysis of the polypeptide backbone reveals generally planar conformations with omega angles deviating less than 10 degrees from planarity for most residues [1]. However, notable exceptions include glutamine 17 in chain A (13-degree deviation) and alanine 11 in chain B (12-degree deviation), suggesting localized conformational flexibility [1].

Role of α-Aminoisobutyric Acid (Aib) in Backbone Rigidity

Alpha-aminoisobutyric acid residues play a crucial role in determining the structural characteristics and conformational rigidity of trichotoxina [1] [11] [13]. The trichotoxin sequence contains nine alpha-aminoisobutyric acid residues distributed throughout the 18-residue peptide, contributing significantly to the formation of the entirely helical structure [1].

The introduction of alpha-aminoisobutyric acid into peptide sequences dramatically restricts the range of accessible backbone conformations due to the presence of two geminal methyl groups at the alpha carbon [11]. These methyl groups create steric constraints that compel alpha-aminoisobutyric acid residues to adopt conformations within the right-handed or left-handed 310-helix/alpha-helix regions of the Ramachandran plot [11]. The preferred phi and psi angles for alpha-aminoisobutyric acid residues fall within approximately ±60 ± 20 degrees and ±30 ± 20 degrees respectively [11].

Comparative studies of peptaibol sequences have demonstrated that alpha-aminoisobutyric acid substitutions enhance helical stability and reduce conformational flexibility [10]. The Gly-Leu-Alpha-aminoisobutyric acid-Pro motif in trichotoxin restricts conformational possibilities compared to sequences containing multiple consecutive alpha-aminoisobutyric acid residues, which can allow unrestricted peptide movement between right- and left-handed helical conformations [10].

Crystal structure analysis of alpha-aminoisobutyric acid-containing peptide segments reveals that the valency geometry around the alpha carbon is asymmetric in helical conformations [14]. The angles N-Calpha-CL and C-Calpha-CL (where CL represents the leucine-equivalent carbon position) are typically smaller than the tetrahedral value of 109.45 degrees, while N-Calpha-CR and C-Calpha-CR angles are generally larger [14].

The alpha-aminoisobutyric acid residues in trichotoxin contribute to the amphipathic character of the helix by positioning their carbonyl oxygen atoms toward the polar face [1]. Specifically, the carbonyl oxygens of alpha-aminoisobutyric acid residues at positions 9, and the backbone carbonyls of alanine 10 and proline 13 create the hydrophilic surface that is proposed to line the ion channel lumen [1].

Hydrogen bonding analysis reveals that alpha-aminoisobutyric acid residues participate in the characteristic 4→1 hydrogen bonding pattern of alpha-helices, with 15 intramolecular hydrogen bonds identified in each chain of the crystal structure [1]. The rigid backbone conformation imposed by alpha-aminoisobutyric acid residues ensures the maintenance of these stabilizing interactions throughout the helical structure [1].

Post-Translational Modifications and Microheterogeneity

Trichotoxina exhibits significant microheterogeneity arising from the variable substrate specificity of the nonribosomal peptide synthetase systems responsible for its biosynthesis [28] [35]. The microheterogeneity manifests primarily at four key positions: 9, 11, 16, and 17, where alternative amino acids can be incorporated during peptide assembly [28].

The nonribosomal peptide synthetase responsible for trichotoxin biosynthesis contains 18 modules, each corresponding to one amino acid position in the final peptide product [28]. The reduced specificity of certain modules, particularly those responsible for positions 9, 11, 16, and 17, results in the incorporation of alternative amino acids at these sites [28]. Position 9 can contain either alanine or alpha-aminoisobutyric acid, position 11 shows variation between alanine and alpha-aminoisobutyric acid, position 16 can incorporate either valine, isovaline, or alpha-aminoisobutyric acid, and position 17 exhibits variation between glutamine and glutamic acid [28].

The amino-terminal acetylation represents a characteristic post-translational modification that occurs during or immediately after peptide synthesis [28] [35]. This modification involves the addition of an acetyl group to the amino-terminus, creating the acetyl-alpha-aminoisobutyric acid amino-terminal structure observed in all trichotoxin variants [28].

The carboxy-terminal modification involves the reduction of the terminal carboxyl group to form valinol, an amino alcohol derivative [28] [35]. This modification is catalyzed by terminal reductase domains associated with the nonribosomal peptide synthetase complex and represents a characteristic feature of peptaibol antibiotics [35].

Environmental factors significantly influence the pattern of microheterogeneity observed in trichotoxin production [28]. The availability of specific amino acid precursors in the culture medium can favor the production of particular trichotoxin variants over others [28]. Addition of alpha-aminoisobutyric acid to culture media has been shown to increase the relative production of trichotoxin variants containing higher numbers of alpha-aminoisobutyric acid residues [28].

The microheterogeneity pattern varies among different Trichoderma species and strains, reflecting differences in the nonribosomal peptide synthetase gene sequences and expression levels [28] [35]. Trichoderma asperellum strains produce distinct trichotoxin profiles compared to Trichoderma viride, with variations in both the types and relative abundances of individual variants [28].

Mass spectrometric analysis has revealed that trichotoxin variants can differ by single mass units due to conservative amino acid substitutions, such as the replacement of alanine with alpha-aminoisobutyric acid at positions 11 and 16 [28]. This fine-scale microheterogeneity demonstrates the remarkable flexibility of the biosynthetic machinery while maintaining the overall structural framework necessary for biological activity [28].

Structural Revision Efforts and Comparative Analyses

The structural characterization of trichotoxina has undergone significant refinement through comparative crystallographic and spectroscopic studies, leading to important revisions in understanding peptaibol structure-function relationships [1] [36]. Early structural studies of peptaibol segments provided limited insights into the native conformation, as synthetic peptide fragments were found to adopt significantly different conformations compared to intact molecules [1].

Comparative analysis of trichotoxin crystal structure with other subfamily 1 peptaibols has revealed both conserved and divergent structural features [1] [36]. The crystal structure of alamethicin F30 shows a bend angle ranging from 10-30 degrees, while chrysospermin C exhibits approximately 38 degrees of curvature, contrasting with the relatively straight trichotoxin structure with only 8-10 degrees of bend [1]. Root-mean-square deviation calculations between trichotoxin and chrysospermin C yield 1.59 Angstroms for 104 common atoms and 1.40 Angstroms for backbone atoms alone [1].

Structural comparison with alamethicin reveals significant differences despite both peptides belonging to subfamily 1 of peptaibols [1]. The closest alamethicin structure shows a root-mean-square deviation of 2.37 Angstroms for 109 common atoms and 1.61 Angstroms for backbone atoms [1]. These substantial differences explain why alamethicin-based models were unsuccessful for molecular replacement during trichotoxin structure determination [1].

Crystal structure analysis of synthetic trichotoxin segments has consistently shown 310-helix conformations, which differ markedly from the alpha-helical structure observed in the intact peptide [1] [13]. The amino-terminal pentapeptide segment forms predominantly right-handed 310-helix structures composed of type III beta-turns, while the intact molecule adopts an entirely alpha-helical conformation [13]. These findings demonstrate that short peptide segments do not accurately represent the conformational preferences of full-length peptaibol molecules [1].

Comparative studies with other peptaibol subfamilies have highlighted unique structural features of trichotoxin [1] [36]. Antiamoebin from subfamily 2 and Leu1-zervamicin from subfamily 3 both contain multiple hydroxyproline and proline residues that create greater backbone curvature compared to trichotoxin [1]. The bend angles in antiamoebin and zervamicin range from 45-56 degrees, significantly exceeding the 8-10 degree bend observed in trichotoxin [1].

Recent structural revision efforts have focused on understanding the relationship between backbone curvature and ion channel function [36]. Comparative analysis of monomeric structures from alamethicin, trichotoxin, and antiamoebin demonstrates that differences in backbone geometry correlate with distinct patterns of channel activity at both macroscopic and single-channel levels [36]. The relatively straight helical structure of trichotoxin, combined with its specific arrangement of polar residues, creates unique electrostatic properties that influence channel selectivity and stability [1].

The biosynthesis of trichotoxina and related compounds involves sophisticated enzymatic machinery, particularly Non-Ribosomal Peptide Synthetases (NRPS), which represent some of the largest enzymes found in nature [3] [4]. These multi-domain mega-enzymes assemble complex secondary metabolites without the involvement of ribosomes or messenger ribonucleic acids, operating through a modular mechanism that ensures precise product formation [3] [4].

NRPS systems consist of three core catalytic domains that comprise a minimal module: the adenylation domain (A domain), which recognizes and adenylates the initiating molecule; the thiolation domain (T domain), also known as the peptidyl carrier protein domain; and the condensation domain (C domain), which catalyzes the binding of corresponding monomers to form new peptide bonds [4]. The assembly process follows the "thiotemplate mechanism," where each amino acid becomes thioesterified onto an enzyme-bound thiol, most likely cysteine, found in each NRPS module [3].

In trichotoxina biosynthesis, the NRPS machinery operates through a series of coordinated steps. The adenylation domain first activates the substrate through adenosine triphosphate-dependent adenylation, followed by transfer to the phosphopantetheine prosthetic group of the thiolation domain [3]. The condensation domain then catalyzes peptide bond formation between the growing peptide chain and the newly activated substrate. This process repeats in a directional manner, with each module contributing one residue to the final product [3].

The modular organization of NRPS systems in trichotoxina biosynthesis includes additional domains beyond the core architecture. Epimerization domains convert amino acids between L- and D-isomers, while N-methylation domains introduce methyl groups at specific positions [3] [4]. These modifications are critical for the biological activity and structural diversity observed in trichotoxina and related compounds.

Recent investigations have revealed that trichotoxina-producing organisms contain multiple NRPS-encoding genes, with biocontrol fungi such as Trichoderma species harboring extensive NRPS gene clusters [5] [6]. The NRPS encoding genes are overrepresented in Trichoderma mycoparasitic species, with Trichoderma virens containing 26 such genes, indicating the significant role of non-ribosomal peptide synthesis in secondary metabolite production [5].

Substrate Specificity and Enzymatic Machinery

The substrate specificity and enzymatic machinery involved in trichotoxina biosynthesis demonstrate remarkable precision and complexity, particularly in the cytochrome P450 monooxygenases that play critical roles in forming structural diversity [7]. These enzymes exhibit varying degrees of substrate promiscuity, with some showing broad specificity while others display highly restricted substrate recognition [7].

Trichothecene biosynthetic cytochrome P450 monooxygenases, which serve as models for understanding trichotoxina synthesis, show distinct substrate specificities that determine their functional roles in the pathway [7]. The trichothecene 15-hydroxylase (TRI11) demonstrates promiscuous substrate specificity, capable of modifying multiple biosynthetic intermediates that it does not normally encounter in its native organism [7]. This contrasts with TRI13 and TRI22 enzymes, which cannot modify intermediates outside their typical substrate range [7].

The substrate specificity of these enzymes is influenced by several structural features, particularly the presence or absence of oxygen atoms at specific carbon positions [7]. For instance, the ability of cytochrome P450 enzymes to utilize biosynthetic intermediates as substrates is significantly impacted by the presence of an oxygen atom attached to carbon-3 of the 12,13-epoxytrichothec-9-ene (EPT) core structure [7].

In trichotoxina biosynthesis, the enzymatic machinery includes terpene synthases responsible for the initial cyclization reactions. Trichodiene synthase (TRI5) catalyzes the conversion of farnesyl diphosphate to trichodiene, representing the first committed step in the biosynthetic pathway [8] [9]. This enzyme shows strict substrate specificity for farnesyl diphosphate and is essential for initiating the biosynthetic cascade [8].

Following the initial cyclization, trichodiene oxygenase (TRI4), a cytochrome P450 monooxygenase, catalyzes oxygenation reactions at carbon atoms 2, 11, and 13 to form isotrichodiol, which spontaneously cyclizes to form the EPT core structure [7]. This enzyme represents a critical checkpoint in pathway regulation, as its activity determines the flux through the biosynthetic route.

The substrate specificity studies reveal that trichothecene-producing organisms have evolved specialized enzyme variants to accommodate different structural requirements. For example, there are two dissimilar cytochrome P450 enzymes that catalyze trichothecene 4-hydroxylation: TRI22 in most trichothecene producers and TRI13 in trichothecene-producing Fusarium species [7]. These enzymes use different substrates and synthesize different products, with TRI22 catalyzing 4-hydroxylation of EPT to form trichodermol, while TRI13 catalyzes 4-hydroxylation of 3,15-diacetyl EPT to form 3,15-diacetoxyscirpenol [7].

Role of Fermentation Conditions in Yield Optimization

Fermentation conditions play a crucial role in optimizing trichotoxina yield, with multiple environmental parameters significantly influencing both fungal growth and secondary metabolite production [10] [11] [12]. The optimization of these parameters requires careful consideration of the complex interactions between temperature, pH, aeration, media composition, and incubation time.

Temperature represents one of the most critical factors affecting trichotoxina biosynthesis. Research has demonstrated that optimal trichothecene production occurs within a narrow temperature range of 25-30°C [10] [12]. At these temperatures, fungal metabolic activity is maximized while maintaining the stability of biosynthetic enzymes. Lower temperatures (15-20°C) can actually favor trichothecene production over growth, suggesting that mild temperature stress can trigger secondary metabolite synthesis as a survival mechanism [12] [13]. Conversely, elevated temperatures above 35°C typically result in decreased yield due to enzyme denaturation and metabolic stress [10].

The pH of the fermentation medium significantly influences trichotoxina production, with optimal yields observed at pH 6.0-7.0 [10] [11]. Culture medium pH serves as a major regulator in trichothecene biosynthesis, affecting both enzyme activity and gene expression [14] [15]. Acidic conditions (pH 4.0-5.0) generally reduce yield, while slightly alkaline conditions (pH 8.0-9.0) can enhance production in some systems but may also lead to product degradation [16]. The pH effect is particularly important because it can be influenced by metabolic changes during fermentation, requiring careful monitoring and potential adjustment during the cultivation period [14].

Aeration conditions substantially impact trichotoxina yield through their effects on oxygen availability and metabolic flux. Higher aeration rates (180-200 rpm) consistently produce superior yields compared to lower agitation speeds [17] [10]. This enhanced production under increased aeration suggests that trichotoxina biosynthesis requires adequate oxygen supply for optimal cytochrome P450 activity and other oxidative reactions in the pathway. The improved yield with higher aeration may also result from better mixing and nutrient distribution throughout the culture medium [17].

Media volume relative to flask size emerges as another critical optimization parameter. Smaller media volumes in cultivation flasks (100 mL in 500 mL flasks versus 250 mL in 500 mL flasks) consistently yield higher trichotoxina concentrations [17] [10]. This ratio effect likely results from improved oxygen transfer and better surface area-to-volume ratios that facilitate gas exchange and nutrient uptake.

Carbon source selection profoundly influences trichotoxina production efficiency. Glucose consistently outperforms other carbon sources such as sucrose, fructose, and starch in supporting both growth and secondary metabolite synthesis [17] [11] [18]. When comparing different carbon sources, potato starch emerged as the superior option for macrocyclic trichothecene production, resulting in large colonies with dense mycelium and high levels of sporulation and metabolite production [11]. The concentration of glucose also matters, with optimal ranges between 5-20% depending on the specific organism and culture conditions [17].

Nitrogen source composition significantly affects both growth and trichotoxina biosynthesis. Sodium nitrate stimulates production and mycelial development, while ammonium-based nitrogen sources (ammonium nitrate and ammonium chloride) exhibit inhibitory effects [11] [19]. Increasing concentrations of sodium nitrate positively correlate with total trichothecene production, with cultures grown at 25 mg N/L producing approximately seven times more mycotoxins than those grown with 1 mg N/L [11]. This nitrogen source effect appears to be related to both nutrient utilization efficiency and potential signaling roles in secondary metabolite regulation.

Incubation time optimization reveals that peak trichotoxina production typically occurs between 5-7 days of cultivation [17] [10] [20]. Extended incubation periods beyond this optimum generally result in decreased yields due to product degradation, nutrient depletion, or metabolic shifts toward other pathways [20]. The timing of maximum production often coincides with the transition from primary to secondary metabolism, highlighting the importance of monitoring culture development.

ParameterOptimal RangeEffect on Yield
Temperature (°C)25-30Maximum trichothecene production at 25-30°C
pH6.0-7.0pH 6.0 optimal for most trichothecene types
Incubation Time (days)5-7Peak production at 5-7 days
Aeration (rpm)180-200Higher aeration increases yield
Media Volume60 mL (in 150 mL flask)Smaller volume/flask ratio improves yield
Carbon SourceGlucose (5-20%)Glucose superior to sucrose/fructose
Nitrogen SourceSodium nitrateNaNO₃ stimulates production vs NH₄⁺ inhibition
Inoculation Volume1-1.5 mLOptimal at 1 mL per 60 mL medium

Synthetic Approaches: Azirine/Oxazolone Methodology

The azirine/oxazolone methodology represents a sophisticated synthetic approach for constructing complex peptide structures, including those found in trichotoxina and related bioactive compounds [21] [22]. This methodology has proven particularly valuable for introducing sterically hindered amino acid residues such as α-aminoisobutyric acid (Aib) and isovaline (Iva) into peptide chains, which are common structural features in peptaibol antibiotics and related natural products [21].

The azirine/oxazolone method operates through a unique mechanism involving 2,2-disubstituted 2H-azirin-3-amines as synthons for 2,2-disubstituted glycines [21]. These azirine intermediates undergo coupling reactions with N-protected amino or peptide acids in high yields without requiring conventional coupling reagents, representing a significant advantage over traditional peptide synthesis methods [21]. The methodology's efficiency stems from the inherent reactivity of the azirine ring system, which facilitates nucleophilic attack and subsequent ring-opening reactions.

Recent developments in azirine/oxazolone methodology have expanded its applicability to trichotoxina synthesis through improved synthetic routes to 2H-azirine-2,2-dicarboxylic acids and their derivatives [23] [24]. Two distinct reaction sequences have been developed for synthesizing 3-aryl-5-chloroisoxazole-4-carbonyl chlorides, which serve as convenient precursors for azirine formation [23]. The first sequence involves chloroformylation of isoxazolones to 5-chloroisoxazole-4-carbaldehydes followed by radical chlorination, while the alternative route includes oxidation of aldehydes with Oxone to acids and subsequent conversion to acid chlorides with thionyl chloride [23].

The isomerization of 5-chloroisoxazoles to 2H-azirines represents a critical step in the methodology, catalyzed by anhydrous iron(II) chloride in acetonitrile at room temperature [23] [24]. This iron-catalyzed transformation proceeds through the formation of an isoxazole-iron complex that facilitates N-O bond cleavage and subsequent 1,3-cyclization to form the azirine ring system [23]. The reaction typically requires 2 hours for completion and yields 3-aryl-2H-azirine-2,2-dicarboxylic acids in 64-98% yield [23].

One significant advantage of the azirine/oxazolone methodology is its tolerance for various functional groups and substituents. The method successfully accommodates both electron-donating and electron-withdrawing groups on aryl substituents, providing flexibility in synthetic design [23]. However, sterically congested substrates, such as 3-tert-butyl-substituted isoxazoles, require elevated temperatures for isomerization, which can lead to side reactions and reduced yields [23].

The preparation of azirine derivatives for trichotoxina synthesis involves careful optimization of reaction conditions to maximize yield and minimize side product formation [23] [24]. For amide formation from azirine-2,2-dicarbonyl dichlorides, optimal conditions include reaction with 2 equivalents of amine in the presence of 4 equivalents of cesium carbonate to trap hydrogen chloride [23]. This approach consistently produces higher yields than aqueous workup procedures, with diamides obtained in 53-84% yield [23].

The methodology's applicability to trichotoxina synthesis is further enhanced by the development of efficient routes to various azirine derivatives. Methyl and ethyl esters of 3-phenyl-2H-azirine-2,2-dicarboxylic acid can be prepared in 76-99% yield from the corresponding dicarbonyl dichlorides and alcohols [23]. However, reactions with more branched alcohols typically fail, requiring alternative approaches through direct esterification of the dicarboxylic acids [23].

Challenges in Total Synthesis and Purification

The total synthesis and purification of trichotoxina present significant challenges that arise from the compound's structural complexity, instability under certain conditions, and the need for highly stereoselective transformations [25] [26] [27]. These challenges have motivated the development of innovative synthetic strategies and purification protocols to achieve efficient production of this bioactive compound.

One of the primary challenges in trichotoxina total synthesis involves the construction of the core tricyclic skeleton while maintaining the correct stereochemistry at multiple chiral centers [26] [27]. The synthesis requires careful orchestration of cyclization reactions, functional group manipulations, and protecting group strategies to achieve the desired molecular architecture. Traditional synthetic approaches often suffer from low overall yields due to the numerous steps required and the challenges associated with controlling stereoselectivity in key transformations [26].

Purification challenges arise from the structural similarity between trichotoxina and related metabolites produced during fermentation or synthesis [25]. High-performance liquid chromatography emerges as the primary purification method, but achieving baseline separation often requires multiple chromatographic steps and careful optimization of mobile phase conditions [25]. The development of detection methods using liquid chromatography/mass spectrometry has proven essential for accurate quantification and purity assessment [2] [28].

The instability of functional groups under various reaction conditions presents another significant synthetic challenge. For instance, the amide function of glutamine side chains proves unstable under the acidic conditions required for certain protecting group removal steps [21]. This instability necessitates the use of specialized protecting groups, such as the triphenylmethyl (trityl) group, to preserve sensitive functionalities throughout the synthetic sequence [21].

Purification of trichotoxina from complex fermentation broths requires sophisticated extraction and separation protocols. The compound's lipophilic nature facilitates extraction with organic solvents, but the presence of structurally related impurities complicates purification [2] [28]. Multiple chromatographic techniques, including silica gel column chromatography and preparative high-performance liquid chromatography, are typically required to achieve the purity levels necessary for biological activity studies [25].

Scale-up considerations present additional challenges for trichotoxina production. Laboratory-scale synthetic routes often employ reagents and conditions that are not suitable for larger-scale preparation due to cost, safety, or environmental concerns [26]. The development of scalable synthetic methods requires careful reevaluation of each synthetic step and often necessitates alternative approaches that balance efficiency with practicality [27].

The characterization of synthetic intermediates and final products requires comprehensive analytical techniques to confirm structure and purity. Nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy are routinely employed, but the complexity of trichotoxina and related compounds can make spectral interpretation challenging [2] [28]. X-ray crystallography has proven valuable for confirming the structures of key intermediates when suitable crystals can be obtained [21].

Environmental and safety considerations add another layer of complexity to trichotoxina synthesis and purification. Many of the reagents and solvents used in synthetic routes pose environmental hazards, requiring careful waste management and disposal protocols [26]. Additionally, the biological activity of trichotoxina itself necessitates appropriate safety measures during handling and purification procedures [2].

The development of efficient synthetic routes to trichotoxina continues to benefit from advances in synthetic methodology and analytical techniques. New synthetic approaches focus on minimizing the number of steps, improving overall yields, and developing more environmentally friendly procedures [27]. These efforts are essential for advancing both fundamental research and potential therapeutic applications of trichotoxina and related compounds.

Recent progress in synthetic methodology has led to improved approaches for trichotoxina construction, including the development of more efficient cyclization protocols and stereoselective transformations [27]. However, significant challenges remain in achieving truly practical synthetic routes that can provide adequate quantities of material for extensive biological evaluation and potential therapeutic development.

Dates

Last modified: 07-20-2023

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